molecular formula C11H6Cl3NO2 B029865 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS No. 4462-55-9

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Cat. No. B029865
CAS RN: 4462-55-9
M. Wt: 290.5 g/mol
InChI Key: IZQGELJKDARDMZ-UHFFFAOYSA-N
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Description

"3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride" belongs to a class of chemicals known for their isoxazole ring, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. These compounds have drawn interest due to their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology, excluding their use in drug dosage and side effects as requested.

Synthesis Analysis

The synthesis of compounds closely related to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from halogenated benzaldehydes. These steps are tailored to introduce the isoxazole ring and the necessary chloro and methyl groups at specific positions on the benzene ring. A study on a similar compound, 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride, achieved a total yield of 60.2%, highlighting the practicality and efficiency of the synthetic route used (Su Wei-ke, 2008).

Molecular Structure Analysis

Molecular structure analysis of isoxazole derivatives typically involves X-ray crystallography and spectroscopic techniques such as IR, NMR, and MS to determine the orientation of the isoxazole ring in relation to the chlorophenyl group and the overall conformation of the molecule. For example, a closely related structure, "3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride," showed a non-planar arrangement with specific dihedral angles stabilizing the molecular conformation through intramolecular hydrogen bonding and π–π stacking interactions (Yuriy O. Teslenko et al., 2008).

Scientific Research Applications

Synthesis Methodology

One significant application in scientific research is the synthesis of related compounds. For instance, the synthesis of 3-(2-Chloro-6-fluoro phenyl)-5-methylisoxazole-4-carbonyl chloride has been explored, highlighting a practical route with high yield and low cost. This process includes steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde (Su Wei-ke, 2008).

Crystal Structure Analysis

Another area of research focuses on the crystal structure analysis of similar compounds. For instance, the molecule of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, an isomer, has been studied for its non-planar structure, including the dihedral angles and molecular conformation stabilized by intramolecular hydrogen bonds (Yuriy O. Teslenko et al., 2008).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions, providing insights into its properties. For instance, the reaction of 1-Aryl-1H-1,2,3-Triazole-4-Carbonyl Chlorides/Isothiocyanates with 3-Amino-5-Methylisoxazole has been explored, showcasing the behavior of similar compounds in different chemical reactions (N. Pokhodylo & V. Matiychuk, 2011).

Applications in Synthesis of Biologically Active Compounds

Research also includes the synthesis of biologically active compounds using derivatives of isoxazole. For example, synthesis and biological evaluation of isoxazole-based amides have been conducted, highlighting the potential for developing new pharmaceutical compounds (Sushama S. Kauthale et al., 2018).

Photophysical Properties

Studies on the photophysical properties of related compounds have also been a focus. Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes has contributed to understanding the photophysical characteristics of similar compounds (Xiao-wei Li et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQGELJKDARDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057747
Record name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

CAS RN

4462-55-9
Record name 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride
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Record name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl-
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Record name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE
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